![molecular formula C12H10N2O4S B179884 Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate CAS No. 172848-60-1](/img/structure/B179884.png)
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
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Overview
Description
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a chemical compound with the CAS Number: 172848-60-1 . It has a molecular weight of 279.3 .
Physical And Chemical Properties Analysis
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
I have conducted a search for the scientific research applications of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. Here is a summary of the findings, organized into sections for clarity:
Organic Synthesis
This compound is used in organic synthesis, particularly in the synthesis of 2-aminothiazole derivatives. These derivatives have various applications, including their use in medicinal chemistry for drug development .
Medicinal Chemistry
In medicinal chemistry, Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate exhibits promising properties that make it valuable for studies and experimentation. It has been used in the design and synthesis of compounds with potential antimicrobial activity .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The orientation of the thiazole ring towards the target site can be influenced by the substituents at positions 2 and 4 .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various targets and induce biological effects . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity against multidrug-resistant strains .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMDVYVDBQXJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252537 |
Source
|
Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate | |
CAS RN |
172848-60-1 |
Source
|
Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172848-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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